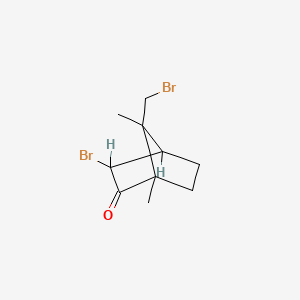

(+)-3,9-Dibromocamphor

Description

Significance of Bornane Derivatives in Chiral Synthesis

The bornane skeleton, the core structure of camphor (B46023) and its derivatives like (+)-3,9-dibromocamphor, holds a privileged position in chiral synthesis. researchgate.net These bicyclic compounds are part of a broader class of molecules known as norbornane (B1196662) derivatives, which are highly valued for their rigid structures that allow for precise control over the stereochemical outcome of reactions. magtech.com.cn The ability to create specific three-dimensional arrangements of atoms is crucial in fields such as medicinal chemistry, where the biological activity of a molecule can depend on its chirality. slideshare.netyoutube.com

Bornane derivatives are quintessential examples of chiral auxiliaries and substrates. In asymmetric synthesis, a chiral auxiliary is a compound that is temporarily incorporated into a non-chiral starting material to direct a reaction to form a predominantly single enantiomer of the product. uwindsor.cayoutube.com The auxiliary is then removed and can often be recycled. The camphor framework is ideal for this purpose because its bulky and conformationally rigid structure effectively shields one face of a reactive site, forcing an incoming reagent to attack from the less hindered side, thus leading to a high degree of stereoselectivity. youtube.com

Furthermore, the bornane skeleton can undergo a variety of chemical transformations, including rearrangements like the Wagner-Meerwein rearrangement, which can functionalize positions on the molecule that are not initially reactive. researchgate.net This versatility expands the utility of camphor-based chiral building blocks far beyond their initial functional groups, enabling the synthesis of a diverse array of structurally complex natural products and other target molecules. researchgate.net

Historical Trajectory of this compound as a Chiral Pool Material

The use of camphor and its derivatives as "chiral pool" materials has a long history in organic chemistry, spanning over half a century. researchgate.net The concept of the chiral pool involves utilizing naturally occurring chiral compounds as starting materials for the synthesis of new chiral substances, thereby avoiding the often difficult and costly process of creating chirality from non-chiral molecules. researchgate.net Camphor is an ideal candidate for the chiral pool as it is abundant, inexpensive, and available in both enantiomeric forms. researchgate.net

Within this historical context, this compound emerged as a useful intermediate. Its synthesis from camphor involves bromination reactions, a process that has been the subject of chemical investigation for many years. researchgate.net Studies have detailed the methods for converting (+)-camphor into its brominated derivatives, including the formation of this compound from (+)-3-bromocamphor. researchgate.net These early synthetic studies laid the groundwork for its use as a building block.

The value of this compound lies in the two bromine atoms, which serve as handles for further synthetic manipulation. For instance, the bromine atoms can be replaced by other functional groups through nucleophilic substitution or used to form organometallic reagents, which can then participate in carbon-carbon bond-forming reactions. nih.gov This allows chemists to build upon the chiral scaffold of the camphor molecule in a predictable and controlled manner. While perhaps not as widely known as camphor itself or simpler derivatives like 3-bromocamphor, this compound represents a more specialized tool within the chiral pool, offering unique reactivity for specific synthetic challenges.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-7-(bromomethyl)-1,7-dimethylbicyclo[2.2.1]heptan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14Br2O/c1-9-4-3-6(7(12)8(9)13)10(9,2)5-11/h6-7H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCDNKSJBRIJYEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(C1(C)CBr)C(C2=O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14Br2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10293-10-4, 60045-89-8 | |

| Record name | (+)-3,9-Dibromocamphor | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,8-DIBROMOCAMPHOR | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for + 3,9 Dibromocamphor and Its Key Derivatives

Regioselective Bromination of Camphor (B46023) Precursors

The synthesis of (+)-3,9-dibromocamphor is achieved through highly regioselective bromination reactions, starting from either (+)-camphor or its monobrominated derivative.

Bromination of (+)-Camphor and (+)-3-Bromocamphor

The direct bromination of (+)-camphor can lead to a mixture of products. A more controlled and widely utilized method involves the bromination of (+)-3-bromocamphor. The treatment of (+)-3-bromocamphor with a combination of bromine (Br₂) and chlorosulfonic acid (ClSO₃H) provides this compound in a regioselective manner. cdnsciencepub.comsigmaaldrich.com

The mechanism for this C(9)-bromination is noteworthy. It is proposed that under the strong acidic conditions of chlorosulfonic acid, (+)-3-bromocamphor undergoes a Wagner-Meerwein rearrangement to form a camphene (B42988) intermediate. cdnsciencepub.com This intermediate then reacts with bromine. Subsequent Nametkin and Wagner-Meerwein rearrangements reform the camphor framework, yielding the desired this compound. cdnsciencepub.com The presence of the endo-bromo substituent at the C-3 position is crucial for directing the bromination to the C-9 methyl group. mdpi.com

| Starting Material | Reagents | Product |

| (+)-3-Bromocamphor | Br₂ / ClSO₃H | This compound |

Derivatization from (+)-3,3-Dibromocamphor

While the primary route to 3,9-disubstituted camphor derivatives proceeds via 3-bromocamphor, the reactivity of 3,3-dibromocamphor under brominating conditions has also been explored. However, the stereospecific bromination of (+)-3,3-dibromocamphor, under conditions similar to those used for C(9)-bromination (Br₂/ClSO₃H), preferentially occurs at the C(8) position, not the C(9) position. cdnsciencepub.comsigmaaldrich.com This reaction leads to the formation of (+)-3,3,8-tribromocamphor. Subsequent selective debromination of this tribromo-derivative at the C-3 position can then be employed to furnish (+)-8-bromocamphor, highlighting a different regiochemical outcome compared to the bromination of (+)-3-bromocamphor. sigmaaldrich.com

Transformation of this compound to Polybrominated Camphor Analogs

The bromine atoms on this compound can direct further halogenation to specific positions, allowing for the synthesis of more complex polybrominated camphor analogs.

Synthesis of (+)-3,9,10-Tribromocamphor

Further functionalization of this compound can be achieved at the C(10) methyl group. Treating this compound with bromine in chlorosulfonic acid for an extended period results in the formation of (+)-3,9,10-tribromocamphor. cdnsciencepub.com This reaction demonstrates that the C(10) position can be brominated in the presence of existing bromo-substituents at C(3) and C(9). The mechanism is thought to be similar to C(10)-sulfonation of camphor. cdnsciencepub.com

| Starting Material | Reagents | Product | Yield |

| This compound | Br₂ / ClSO₃H | (+)-3,9,10-Tribromocamphor | 50% cdnsciencepub.com |

Formation of (+)-3,9,9-Tribromocamphor and Related Compounds

The synthesis of geminal dibromides at the C-9 position can also occur. The formation of (+)-3-endo,9,9-tribromocamphor has been reported, likely arising from the further bromination of an intermediate formed during the synthesis of 3,9-dibromocamphor, followed by a reversion to the camphor skeleton. mdpi.com This suggests that under certain conditions, exhaustive bromination can lead to the introduction of a second bromine atom onto the C-9 methyl group.

Chemo- and Regioselective Debromination Strategies

The selective removal of bromine atoms from polybrominated camphor derivatives is a powerful tool for accessing specific isomers that may be difficult to synthesize directly. The choice of reducing agent and reaction conditions allows for controlled chemo- and regioselectivity.

A common method for debromination involves the use of zinc powder in acetic acid. For instance, the regioselective debromination of (+)-3,9,10-tribromocamphor can be achieved at the C-3 position. Treating (+)-3,9,10-tribromocamphor with zinc powder in glacial acetic acid at 0°C yields (+)-9,10-dibromocamphor. cdnsciencepub.com This selectivity is attributed to the higher reactivity of the α-bromoketone moiety.

Similarly, other polybrominated camphors can be selectively debrominated. The reaction of (+)-3,3,8-tribromocamphor with zinc dust and acetic acid leads to the removal of the two bromine atoms at the C-3 position, affording (+)-8-bromocamphor.

| Starting Material | Reagents | Product |

| (+)-3,9,10-Tribromocamphor | Zn / Acetic Acid | (+)-9,10-Dibromocamphor cdnsciencepub.com |

| (+)-3,3,8-Tribromocamphor | Zn / Acetic Acid | (+)-8-Bromocamphor |

These selective debromination strategies significantly enhance the synthetic utility of polyhalogenated camphor derivatives, providing access to a wider range of functionalized chiral building blocks.

Selective Monodebromination Reactions

The selective removal of one of the two bromine atoms from this compound presents a significant synthetic challenge due to the similar reactivity of the C-Br bonds at the α-position (C3) and the methyl group (C9). Research in this area has been limited, with most studies focusing on the debromination of more highly halogenated camphor derivatives. However, the principles governing the reactivity of different C-Br bonds in the camphor scaffold can be inferred from related transformations.

The C3-Br bond, being an α-halo ketone, is susceptible to reduction under various conditions. In contrast, the C9-Br bond is a primary alkyl bromide. The relative reactivity towards reducing agents would depend on the specific reaction mechanism. For instance, dissolving metal reductions or radical-based reductions might exhibit different selectivities compared to hydride-based reagents. The development of a truly selective monodebromination method would provide direct access to either (+)-3-bromocamphor or (+)-9-bromocamphor from the readily available this compound, enhancing its synthetic utility.

Stereocontrolled Debromination Processes

The debromination of polybrominated camphor derivatives, particularly with zinc dust in acetic acid, is a well-established method. The stereochemical outcome of these reactions is of paramount importance, especially when creating new stereocenters. For instance, the debromination of (+)-3,9,10-tribromocamphor with zinc and acetic acid at 0°C yields (+)-9,10-dibromocamphor. nih.gov The reaction proceeds with the selective removal of the bromine atom at the 3-position.

The mechanism of this reaction is believed to involve the formation of an organozinc intermediate at the more sterically accessible and electronically activated C3 position, followed by protonolysis. The stereocontrol is influenced by the steric hindrance around the camphor framework, which dictates the approach of the reagent and the subsequent quenching of the intermediate.

Synthetic Routes to Stereospecific Substituted Camphor Derivatives

The functionalization of the camphor skeleton at specific positions is a cornerstone of its use in natural product synthesis and as a chiral auxiliary. This compound serves as a key starting material for accessing a variety of substituted derivatives.

Preparation of 8,10- and 9,10-Disubstituted Camphor Derivatives

A regiospecific route to optically active 8,10- and 9,10-disubstituted camphor derivatives has been developed utilizing this compound as a precursor. nih.gov This strategy involves the initial bromination of this compound to introduce a third bromine atom, followed by selective debromination.

Treatment of this compound with bromine in chlorosulfonic acid leads to the formation of (+)-3,9,10-tribromocamphor. nih.gov Subsequent regioselective debromination of this tribromo derivative with zinc powder in glacial acetic acid at low temperatures furnishes (+)-9,10-dibromocamphor in good yield. nih.gov

Similarly, starting from (+)-3,8-dibromocamphor, which can be synthesized from (+)-3-bromocamphor, treatment with bromine in chlorosulfonic acid yields (+)-3,8,10-tribromocamphor. Reductive debromination of this intermediate with zinc in acetic acid provides 8,10-dibromocamphor. nih.gov These dibromo derivatives can then be further functionalized to introduce a variety of substituents at the 8, 9, and 10 positions.

| Starting Material | Reagents | Intermediate | Reagents for Debromination | Final Product | Yield of Debromination |

| This compound | Br₂, ClSO₃H | (+)-3,9,10-Tribromocamphor | Zn, CH₃COOH, 0°C | (+)-9,10-Dibromocamphor | 62% nih.gov |

| (+)-3,8-Dibromocamphor | Br₂, ClSO₃H | (+)-3,8,10-Tribromocamphor | Zn, CH₃COOH | 8,10-Dibromocamphor | ~96% nih.gov |

Functionalization of the Camphor Framework via Skeletal Rearrangements

The rigid bornane skeleton of camphor and its derivatives is prone to fascinating skeletal rearrangements, often under acidic conditions, leading to the formation of novel carbocyclic frameworks. These rearrangements, such as the Wagner-Meerwein shift, provide pathways to functionalize otherwise unreactive positions of the camphor scaffold. wikipedia.orglibretexts.orglibretexts.org

For instance, the treatment of camphor derivatives with strong acids can induce a cascade of carbocation-mediated 1,2-shifts of alkyl or hydrogen groups. wikipedia.org While specific examples starting directly from this compound are not extensively documented in readily available literature, the principles of these rearrangements are well-established for the camphor system. The presence of bromine atoms can influence the stability of cationic intermediates and direct the course of the rearrangement. For example, during the synthesis of 8-bromocamphor from (+)-3,3,8-tribromocamphor, a minor by-product, 3,3,4-trimethyl-1,7-dibromonorbornane-2-one, is formed through a series of Wagner-Meerwein rearrangements and a 2,3-endo-bromide shift. researchgate.net Such rearrangements highlight the potential for creating diverse and complex molecular architectures from polyhalogenated camphor precursors.

Novel Arylation and Alkylation Methodologies utilizing this compound

The development of modern cross-coupling and alkylation reactions has revolutionized organic synthesis. However, the application of these powerful methods to a sterically hindered and polyfunctionalized substrate like this compound is not widely reported.

The presence of two C-Br bonds in this compound, one at a secondary carbon (C3) and one at a primary carbon (C9), theoretically allows for selective functionalization through transition metal-catalyzed cross-coupling reactions such as Suzuki or Heck couplings. The differential reactivity of these bonds could potentially be exploited by careful choice of catalyst, ligands, and reaction conditions. For example, a more reactive C(sp³)-Br bond at the less hindered C9 position might be selectively coupled under specific palladium or copper catalysis, leaving the C3-Br bond intact for subsequent transformations.

Similarly, the α-bromo ketone moiety at C3 could be a handle for alkylation reactions via the corresponding enolate. Treatment with a strong, non-nucleophilic base could generate the enolate, which could then be reacted with various electrophiles. However, the steric hindrance around the C3 position and the potential for competing elimination and rearrangement reactions would need to be carefully managed. The exploration of these modern synthetic methodologies with this compound as a substrate remains a promising area for future research, with the potential to unlock new pathways to complex chiral molecules.

Elucidation of Complex Reaction Mechanisms Involving + 3,9 Dibromocamphor

Mechanistic Pathways of Camphor (B46023) Bromination

The bromination of camphor is not a simple substitution reaction but involves a series of rearrangements and intermediates to yield various brominated derivatives, including the title compound, (+)-3,9-dibromocamphor. The regioselectivity of the bromination is highly dependent on the reaction conditions and the substitution pattern of the camphor starting material. A general mechanistic scheme can rationalize the formation of different products, such as the conversion of (+)-camphor into partially racemic 9-bromocamphor (B1239878) or the transformation of (+)-3-bromocamphor into this compound. rsc.orgresearchgate.net

Acid-Catalyzed Racemisation and Bromination Processes

The acid-catalyzed bromination of camphor is mechanistically linked to its acid-catalyzed racemization. rsc.orgresearchgate.net The fundamental mechanism proposed to explain the partial racemization of camphor involves a sequence of Wagner-Meerwein rearrangements, 3,2-exo-methyl shifts, and 6,2-hydride shifts. cdnsciencepub.com This sequence generates key carbocationic intermediates where the original C(9) and C(10) methyl groups are transformed into electrophilic exo-methylene groups. cdnsciencepub.com

Under brominating conditions, typically using bromine in chlorosulfonic acid or acetic acid, these intermediates are trapped by the electrophile (Br₂). cdnsciencepub.comrasayanjournal.co.in For instance, the C(9) bromination of camphor is thought to occur when bromine reacts with specific intermediates (referred to as 1ob and ent-1ob in some literature), which are formed through these rearrangement processes. The resulting brominated intermediates then undergo further Wagner-Meerwein rearrangements to regenerate the stable camphor skeleton, yielding a mixture of (+)-9-bromocamphor and (–)-9-bromocamphor. cdnsciencepub.com This pathway explains the observed partial racemization during bromination. rsc.orgresearchgate.net The presence of an endo-bromo substituent at the C-3 position, as in (+)-3-bromocamphor, directs the bromination to the C-9 position to afford this compound with retention of configuration. researchgate.net

Intermediates in Regioselective Bromination (e.g., Camphene (B42988) Derivatives)

The regioselectivity of camphor bromination is explained by the formation of specific intermediates, most notably those with a camphene-like structure. cdnsciencepub.com During acid-catalyzed reactions, the camphor framework undergoes a Wagner-Meerwein rearrangement, leading to a carbocationic intermediate. researchgate.net This intermediate can then deprotonate to form a camphene derivative. researchgate.netmsu.ru

For example, the formation of 9-bromocamphor involves an initial rearrangement of the camphor skeleton to provide an intermediate that reacts with bromine. cdnsciencepub.com This intermediate can be conceptualized as being derived from a camphene-type structure. Subsequent rearrangement of this brominated intermediate leads back to the bornane framework, now substituted at the C-9 position. cdnsciencepub.comresearchgate.net The formation of (+)-3,9,9-tribromocamphor as a minor product during the synthesis of this compound further supports the involvement of complex intermediates and multiple bromination steps. rsc.orgresearchgate.net

Intramolecular Rearrangement Mechanisms

The bornane skeleton is famously prone to intramolecular rearrangements, particularly when carbocationic intermediates are generated. These rearrangements are crucial in understanding the synthesis and reactivity of camphor derivatives like this compound. The relief of ring strain and the formation of more stable carbocations are the primary driving forces for these transformations. nih.govwikipedia.org

Wagner-Meerwein Rearrangements in Bornane Systems

The Wagner-Meerwein rearrangement is a class of carbocation 1,2-rearrangement reactions where an alkyl group migrates to an adjacent carbon atom. wikipedia.org This rearrangement is ubiquitous in terpene chemistry and is central to the reactions of camphor derivatives. cdnsciencepub.comnih.gov It is a key step in the acid-catalyzed bromination and racemization of camphor, allowing for the interconversion of stereoisomers and the functionalization of otherwise unreactive positions like C-9 and C-10. cdnsciencepub.comwikipedia.org

The conversion of isoborneol (B83184) to camphene is a classic example of a Wagner-Meerwein rearrangement. wikipedia.org In the context of bromocamphor synthesis, these rearrangements facilitate the formation of camphenic intermediates which are then attacked by bromine. cdnsciencepub.comresearchgate.net A subsequent, reverse Wagner-Meerwein shift then re-establishes the bornane skeleton. researchgate.netmsu.ru This sequence of rearrangements effectively transfers reactivity from the carbonyl group at C-2 to the methyl groups of the molecule.

Nametkin Rearrangements and Alkyl Shifts (e.g., 2,3-exo-methyl shifts, 3,2-endo-methyl shifts)

The Nametkin rearrangement is a specific type of Wagner-Meerwein shift that involves the migration of a methyl group in bicyclic terpenes. wikipedia.orgdrugfuture.com These shifts are critical for understanding the full scope of camphor's reactivity. The acid-catalyzed racemization of camphor, for instance, involves not only Wagner-Meerwein shifts of the carbon framework but also 3,2-exo-methyl shifts. cdnsciencepub.com

More complex shifts have also been identified. Evidence suggests that a 3,2-endo-methyl shift occurs during the C(8)-bromination of 3,3-dibromocamphor. cdnsciencepub.comresearchgate.net This finding was supported by deuterium-labeling studies, which helped to trace the movement of specific methyl groups during the reaction. researchgate.net These alkyl shifts, both exo and endo, highlight the dynamic nature of the carbocationic intermediates formed from the camphor skeleton.

Table 1: Key Rearrangements in Camphor Chemistry

| Rearrangement Type | Description | Example Context |

|---|---|---|

| Wagner-Meerwein | 1,2-alkyl shift in a carbocation to form a more stable one. | Acid-catalyzed bromination of camphor to form intermediates. cdnsciencepub.comwikipedia.org |

| Nametkin | A specific Wagner-Meerwein shift involving methyl group migration in terpenes. wikipedia.orgdrugfuture.com | Interconversion of carbocations during racemization. nih.gov |

| 3,2-exo-methyl shift | Migration of the C-10 methyl group (exo) from C-3 to C-2. | Part of the mechanistic sequence for camphor racemization. cdnsciencepub.com |

| 3,2-endo-methyl shift | Migration of the C-8 methyl group (endo) from C-3 to C-2. | Proposed during the C(8)-bromination of 3,3-dibromocamphor. cdnsciencepub.comresearchgate.net |

| 6,2-hydride shift | Migration of a hydride from C-6 to C-2. | Involved in the formation of intermediates for racemization and sulfonation. cdnsciencepub.com |

Isomerization Studies of Bromocamphor Derivatives

The carbocationic rearrangements inherent to the camphor system can also lead to the isomerization of its derivatives. A notable example is the acid-catalyzed isomerization of this compound to (–)-6,9-dibromocamphor. rsc.orgresearchgate.net This remarkable transformation was observed when this compound was treated with fuming sulfuric acid. cdnsciencepub.com

The proposed mechanism for this isomerization is an extension of the pathways described for racemization and bromination. It likely involves a reversal of the steps that lead to C-9 functionalization, followed by a different series of rearrangements that ultimately place a bromine atom at the C-6 position. researchgate.net This transformation underscores the complexity of reactions on the bornane framework, where subtle changes in conditions can open up entirely new reaction pathways, leading to constitutional isomers that are not accessible through direct substitution.

Conversion of this compound to (–)-6,9-Dibromocamphor

The rearrangement of this compound to (–)-6,9-dibromocamphor is a notable example of a complex, acid-catalyzed skeletal rearrangement. This transformation was reported to occur in the presence of fuming sulfuric acid. An analogous reaction has been achieved in approximately 55% yield by heating 3-endo,9-dibromocamphor in chlorosulfonic acid at 50°C for one hour. researchgate.net

The proposed mechanism for this type of transformation is intricate, involving a series of carbocation intermediates and skeletal shifts. The reaction is initiated by the protonation of the carbonyl oxygen by the strong acid, which enhances the electrophilicity of the camphor framework. This is followed by a Wagner-Meerwein rearrangement, a class of carbocation 1,2-rearrangement reactions where an alkyl group migrates from one carbon to an adjacent carbon. sigmaaldrich.com

In the case of camphor derivatives, these rearrangements are driven by the relief of steric strain and the formation of more stable carbocation intermediates. The transformation likely proceeds through a non-classical carbocation, which can then undergo a 3,2-endo-methyl shift. This type of shift is significant because 3,2-exo-methyl shifts are generally more common in norbornyl systems. The steric hindrance imposed by substituents can, however, favor the endo pathway.

While the precise, step-by-step mechanism for the conversion of this compound to (–)-6,9-dibromocamphor is not extensively detailed in readily available literature, a plausible pathway can be inferred from related reactions. The process likely involves the formation of a tertiary carbocation, which then undergoes a series of rearrangements, including the aforementioned 3,2-endo-methyl shift, to ultimately reposition the bromine atom from the 3-position to the 6-position. The final step would be the deprotonation of the carbonyl to yield the rearranged product.

Table 3.3.1-1: Physical Properties of this compound

| Property | Value |

| CAS Number | 10293-10-4 |

| Molecular Formula | C₁₀H₁₄Br₂O |

| Molecular Weight | 310.03 g/mol |

| Melting Point | 156-159 °C |

| Optical Activity [α]¹⁹/D | +100° (c = 1 in chloroform) sigmaaldrich.com |

Strategic Utilization of + 3,9 Dibromocamphor As a Chiral Synthon in Total Synthesis

Role as a Precursor for Chiral Catalysts and Ligands

The inherent chirality of (+)-3,9-dibromocamphor makes it an attractive scaffold for the design of chiral ligands and catalysts for asymmetric transformations. The camphor (B46023) framework provides a well-defined steric environment that can effectively influence the stereochemical outcome of a reaction.

Development of Chiral Catalysts Based on Camphor Derivatives

The development of chiral catalysts from readily available natural products is a significant area of research. Camphor and its derivatives have been extensively used in the synthesis of chiral catalysts that have shown varying degrees of success in asymmetric reactions. ukzn.ac.za While direct applications of this compound in catalysis are not extensively documented, the synthetic strategies applied to other camphor derivatives can be extrapolated. For instance, camphor-derived β-amino alcohols and pyridyl alcohols have been successfully employed as catalysts in reactions like the alkylation of aldehydes. ukzn.ac.za The functional handles in this compound, the two bromine atoms at positions 3 and 9, offer potential sites for modification to introduce catalytically active moieties. The development of chiral organocatalysts and metal-based catalysts often relies on such strategic functionalization of a chiral backbone. sigmaaldrich.com

Ligand Design for Asymmetric Transformations

The design of chiral ligands is crucial for the advancement of asymmetric catalysis. Camphor-based ligands, particularly those incorporating pyridine (B92270) moieties, have been a subject of significant interest. researchgate.netrsc.orgrsc.org These ligands can be broadly categorized into two groups: those where the camphor skeleton is fused to a pyridine ring, and those where a pyridine group is appended to the camphor framework at the C2 or C3 position. rsc.orgrsc.org The synthesis of novel C3-pendant pyridyl alcohol ligands starting from R-(+)-camphor has been reported, and these ligands have demonstrated moderate to good enantioselectivity (up to 85% ee) in the alkylation of aldehydes with diethylzinc. ukzn.ac.za

Furthermore, camphor-derived ligands have been evaluated in other asymmetric reactions, including the Henry (nitroaldol) reaction, where they catalyzed the reaction with good yields but moderate enantioselectivity (up to 56% ee). ukzn.ac.zajournals.co.za The development of novel chiral 2,2'-bipyridine (B1663995) ligands derived from camphor has also been a focus, highlighting the ongoing efforts to expand the library of camphor-based ligands for various catalytic applications. hawaii.edu Although specific ligands derived directly from this compound are not prominent in the literature, the established synthetic routes for other camphor derivatives provide a clear blueprint for its potential utilization in creating novel ligand architectures.

Intermediate in Complex Natural Product Total Synthesis

The rigid, stereochemically defined structure of this compound makes it an excellent starting material for the enantiospecific synthesis of complex natural products. Its functional groups allow for a variety of chemical transformations, enabling the construction of intricate molecular skeletons with high stereocontrol.

Enantiospecific Synthesis of Sordarin and its Analogs

One of the notable applications of this compound is in the enantioselective total synthesis of the antifungal agent (-)-sordarin. ukzn.ac.zaresearchgate.net Sordarin and its derivatives are known for their unique mode of action, which involves the inhibition of the protein synthesis elongation cycle in yeasts. chim.it

In a reported synthesis, commercially available this compound serves as the chiral starting material. The synthesis commences with a sequence of reactions to transform the dibromo compound into a key intermediate. This involves monodebromination, substitution of the remaining bromine, hydrolysis, oxidation, and esterification. Further steps, including a Riley oxidation and reduction, lead to a dihydroxy camphor derivative. ukzn.ac.zaresearchgate.net This strategic use of this compound allows for the establishment of the necessary stereocenters for the sordaricin (B1205495) core, which is a key component of sordarin. ukzn.ac.zaresearchgate.net

Table 1: Key Transformations in the Synthesis of a Sordarin Precursor from this compound

| Starting Material | Reagents | Product | Key Transformation | Reference |

| This compound | 1. Zn/HOAc2. CsOAc | Acetoxycamphor | Monodebromination and Substitution | ukzn.ac.zaresearchgate.net |

| Acetoxycamphor | 1. Hydrolysis2. Oxidation3. Benzyl ester formation | Benzyl ester derivative | Functional group manipulation | ukzn.ac.zaresearchgate.net |

| Benzyl ester derivative | 1. Riley oxidation2. NaBH₄ reduction | Dihydroxy camphor derivative | Oxidation and Reduction | ukzn.ac.zaresearchgate.net |

Total Synthesis of Cannabinoids (e.g., (-)-Cannabidiol)

While a direct total synthesis of (-)-cannabidiol (CBD) from this compound is not explicitly detailed, a closely related synthesis utilizes its diastereomer, (R)-2,9-dibromocamphor. This approach highlights the potential of dibrominated camphor derivatives in cannabinoid synthesis. The strategy involves the stereoselective arylation of the dibromide with a protected olivetol (B132274) derivative. rsc.org

The key steps in this synthesis are:

Formation of a homocuprate from methoxy-protected olivetol.

Reaction of the homocuprate with (R)-2,9-dibromocamphor to form an adduct.

A one-pot keto-enol isomerization, ring-opening, and debromination using sodium naphthalenide and diethyl chlorophosphate.

Demethylation and reduction to yield (-)-trans-CBD. rsc.org

This pathway demonstrates the utility of the dibromocamphor scaffold in controlling the stereochemistry of the final cannabinoid product. rsc.org

Precursor to Terpenoid and Steroid Skeletons

The camphor framework itself is a terpenoid, making its derivatives logical starting points for the synthesis of other members of this vast class of natural products. rsc.orgnih.gov The use of camphor derivatives for the synthesis of steroids has also been explored. A notable example involves the ring cleavage of 9,10-dibromocamphor to construct an optically active hydrindenone derivative. rsc.org This hydrindane system is a common structural motif in steroids, and its synthesis from a chiral camphor derivative provides a valuable building block for the total synthesis of complex steroids. rsc.orgresearchgate.net

The general strategy of using camphor as a chiral starting material in natural product synthesis has been extensively reviewed, underscoring its importance in accessing enantiomerically pure synthetic intermediates. rsc.orgresearchgate.net The functionalization at various positions of the camphor skeleton, including the bromination at C3 and C9, provides a versatile platform for constructing diverse terpenoid and steroid architectures. researchgate.net

Synthesis of Limonoid and Ophiobolin Analogs

The intricate structures of limonoids and ophiobolins have made them compelling targets for total synthesis. While various synthetic strategies have been developed for these natural products, the direct application of this compound is not prominently documented in recent literature. nih.govnih.govescholarship.orgresearchgate.netresearchgate.net Synthetic approaches to limonoids often involve building blocks that can form the characteristic furan (B31954) ring and the modified triterpenoid (B12794562) core. nih.govnih.govrsc.orgresearchgate.net For instance, an enantiospecific synthesis toward limonoids has been reported starting from (–)-9,10-dibromocamphor, a constitutional isomer of this compound, which highlights the utility of brominated camphor derivatives in this field. researchgate.netresearchgate.net This approach converted the dibromo-derivative into a tricyclic enone, a key intermediate for constructing the limonoid skeleton. researchgate.net

Similarly, the total synthesis of ophiobolin sesterterpenes has been achieved through innovative strategies, such as radical cascade cyclizations of acyclic precursors derived from building blocks like (–)-linalool and geraniol, rather than from camphor-based starting materials. nih.govnih.govescholarship.org These methods focus on constructing the characteristic 5-8-5 fused ring system through programmable cyclizations. nih.gov

Application in the Construction of Bicyclo[2.2.1]heptane and Bicyclo[2.1.1]hexane Derivatives

The camphor skeleton is a primary example of a bicyclo[2.2.1]heptane system. Chemical modifications of this compound allow for the synthesis of other functionalized bicyclo[2.2.1]heptane derivatives. The bromination of (+)-camphor itself is a complex process that can lead to a variety of brominated products, including (+)-3-bromocamphor, this compound, and (+)-3,9,9-tribromocamphor, depending on the reaction conditions. researchgate.net These compounds are all valuable chiral building blocks retaining the bicyclo[2.2.1]heptane framework.

Furthermore, camphor derivatives can undergo skeletal rearrangements to afford bicyclo[2.1.1]hexane systems. msu.ru The Favorskii rearrangement of other camphor derivatives, such as tetrabromoepifenchone (derived from camphor bromination), has been shown to be a viable method for contracting the six-membered ring of the bicyclo[2.2.1]heptane system to the five-membered ring of the bicyclo[2.1.1]hexane system. researchgate.netsemanticscholar.org This transformation provides access to a different class of functionalized bicyclic terpenoids. researchgate.net

Table 1: Synthesis of Bicyclic Derivatives

| Starting Material | Reaction Type | Product Class | Reference |

| (+)-3-Bromocamphor | Bromination | This compound | researchgate.net |

| Camphor Derivatives | Skeletal Rearrangement | Bicyclo[2.1.1]hexane derivatives | researchgate.netmsu.ru |

Ring Cleavage Reactions for the Generation of Chiral Intermediates

One of the most powerful applications of camphor derivatives in synthesis involves the cleavage of the bicyclic system to generate highly functionalized and stereochemically rich acyclic or monocyclic intermediates.

Base-promoted ring cleavage of brominated camphor derivatives is a key strategy for producing chiral synthons. researchgate.net Treatment of (+)-9,10-dibromocamphor, an isomer of this compound, with bases like potassium hydroxide (B78521) or sodium methoxide (B1231860) leads to the cleavage of the C(1)-C(2) bond. researchgate.net This Grob-type fragmentation is facilitated by the stereoelectronically favorable anti-periplanar arrangement of the C(1)-C(2) bond and the leaving group at C(10). This reaction yields a chiral cyclopentanecarboxylic acid derivative, preserving the stereocenters from the original camphor molecule. researchgate.net While this specific reaction is documented for the 9,10-isomer, similar base-promoted processes can be envisioned for other bromocamphor derivatives, offering a pathway to diverse chiral building blocks. rsc.org

The ring cleavage of brominated camphor derivatives provides a direct route to chiral cyclopentanecarboxylic acids and their esters. researchgate.net The Favorskii rearrangement is a well-established method for the ring contraction of α-haloketones to carboxylic acid derivatives. orgsyn.orgwikipedia.org For example, the base-induced ring contraction of 2-chlorocyclohexanone (B41772) is a classic route to methyl cyclopentanecarboxylate. orgsyn.orgwikipedia.org

In the context of camphor, the base-promoted cleavage of (+)-9,10-dibromocamphor yields a substituted cyclopentanecarboxylic acid. researchgate.net This transformation effectively transfers the chirality of the camphor starting material to a flexible monocyclic product, which can then be used in the synthesis of various natural products. The resulting cyclopentane (B165970) derivatives are valuable chiral synthons for further elaboration.

Table 2: Ring Cleavage and Contraction Reactions

| Starting Material | Reagents | Product | Reaction Type | Reference |

| (+)-9,10-Dibromocamphor | KOH/THF/H₂O | Chiral Cyclopentanecarboxylic Acid derivative | Ring Cleavage | researchgate.net |

| 2-Chlorocyclohexanone | Sodium Methoxide | Methyl Cyclopentanecarboxylate | Favorskii Rearrangement | orgsyn.orgwikipedia.org |

Advanced Analytical and Spectroscopic Methodologies Applied to + 3,9 Dibromocamphor and Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the intricate molecular structure of camphor (B46023) derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus, allowing for the precise assignment of atoms within the bicyclo[2.2.1]heptane framework.

In the analysis of brominated camphors, the chemical shifts and coupling constants are particularly revealing. For the parent compound, (+)-3-bromocamphor, the proton at the C4 position (the bridgehead) typically appears as a triplet in the ¹H NMR spectrum. cdnsciencepub.com The bromine atom at the C3 position induces a significant downfield shift for the adjacent proton. For instance, in D-3-Bromocamphor, the proton at C4 resonates around 2.3 ppm, while the proton at the bromine-bearing C3 is shifted to approximately 4.6 ppm. chemicalbook.com

For (+)-3,9-dibromocamphor, the introduction of a second bromine atom at the C9-methyl group introduces further characteristic changes in the NMR spectra. The protons on the brominated methyl group (C9) would exhibit a significant downfield shift compared to the unbrominated methyl groups (C8 and C10). The interpretation of the complex splitting patterns, often requiring two-dimensional NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), is crucial for unambiguous assignment of all protons and carbons. chemicalbook.comnih.gov

Table 1: Representative ¹H NMR Chemical Shifts (δ) and Coupling Constants (J) for Bromocamphor Derivatives Note: This table is illustrative, based on data for related compounds. Precise values for this compound require experimental measurement.

| Proton Assignment | Expected Chemical Shift (ppm) for 3-Bromocamphor chemicalbook.com | Expected Multiplicity & Coupling Constants (Hz) chemicalbook.com | Anticipated Changes for this compound |

|---|---|---|---|

| H3 | ~4.62 | d, J ≈ 4.9 | Largely unchanged. |

| H4 | ~2.31 | dd, J ≈ 4.9, 3.9 | Minor shifts due to long-range effects. |

| H9 (CH₂) | N/A (CH₃ in precursor) | N/A | Protons on the CH₂Br group would appear as a distinct AB quartet or two doublets, significantly downfield (expected > 3.5 ppm). |

| H10 (CH₃) | ~1.09 | s | Largely unchanged. |

| H8 (CH₃) | ~0.97 | s | Largely unchanged. |

Mass Spectrometry (MS) in Mechanistic and Structural Investigations

Mass spectrometry (MS) provides critical information regarding the molecular weight and fragmentation pattern of this compound, aiding in its identification and in understanding bond stabilities. In electron ionization (EI) mass spectrometry, the molecule is bombarded with electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions.

The presence of two bromine atoms is a key diagnostic feature in the mass spectrum of this compound. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. libretexts.org Consequently, the molecular ion will appear as a characteristic triplet of peaks: M⁺, (M+2)⁺, and (M+4)⁺, with relative intensities of approximately 1:2:1. This pattern is a definitive indicator of a dibrominated compound.

The fragmentation of the camphor skeleton itself follows predictable pathways. libretexts.orgresearchgate.net Common fragmentation patterns for camphor derivatives include:

Loss of a methyl radical (M-15): Resulting from the cleavage of one of the gem-dimethyl groups.

Loss of a bromine radical (M-79/81): A primary fragmentation step leading to a monobrominated cation.

Loss of HBr (M-80/82): Elimination of hydrogen bromide.

Cleavage of the bicyclic ring: This can lead to a variety of smaller fragments. For instance, the loss of a propyl radical (M-43) is a known fragmentation pathway for the camphor framework. researchgate.net

The relative abundance of these fragments provides insight into the lability of different bonds within the molecule and can be used to distinguish between isomers.

Table 2: Predicted Isotopic Pattern for the Molecular Ion of this compound (C₁₀H₁₄Br₂O)

| Ion | Composition | m/z (Mass-to-Charge Ratio) | Expected Relative Intensity |

|---|---|---|---|

| M⁺ | C₁₀H₁₄(⁷⁹Br)₂O | 308 | ~25% (or ratio of 1) |

| (M+2)⁺ | C₁₀H₁₄(⁷⁹Br)(⁸¹Br)O | 310 | ~50% (or ratio of 2) |

| (M+4)⁺ | C₁₀H₁₄(⁸¹Br)₂O | 312 | ~25% (or ratio of 1) |

X-ray Crystallographic Analysis for Absolute Stereochemistry and Conformation

X-ray crystallography is the definitive method for determining the absolute stereochemistry and solid-state conformation of chiral molecules like this compound. This technique provides a precise three-dimensional map of electron density within a single crystal, allowing for the exact placement of each atom in space.

For the related compound (+)-3-bromocamphor, single-crystal X-ray diffraction studies have unambiguously confirmed its absolute configuration. rsc.orgresearchgate.net These studies established that the crystals belong to the monoclinic space group P2₁ with two molecules per unit cell. rsc.org The bromine atom, being a heavy atom, facilitates the determination of the absolute configuration through the phenomenon of anomalous dispersion. researchgate.net

A redetermination of the crystal structure of (+)-3-bromocamphor yielded the following unit cell parameters:

a = 7.36 Å

b = 7.59 Å

c = 9.12 Å

β = 94.1° rsc.org

This detailed structural information confirms the rigid, strained bicyclo[2.2.1]heptane skeleton and the precise orientation of the bromine substituent. rsc.org Similar crystallographic studies on this compound provide the ultimate proof of its structure, confirming the positions of both bromine atoms and establishing the absolute stereochemistry of the entire molecule, which is crucial for its application as a chiral auxiliary in synthesis.

Electron Transmission Spectroscopy (ETS) for Temporary Negative Ion States

Electron Transmission Spectroscopy (ETS) is a powerful technique used to study the unoccupied molecular orbitals of a molecule by measuring the formation of temporary negative ions (anions). unl.eduresearchgate.net In an ETS experiment, a monoenergetic beam of electrons is passed through a vapor of the target compound, and the transmitted current is measured as a function of the incident electron energy. Resonances, appearing as sharp decreases in the transmitted current, correspond to the energies of the temporary negative ion states, also known as shape resonances. researchgate.netresearchgate.net

Studies on bromocamphor and dibromocamphor have utilized ETS in conjunction with quantum chemical calculations to observe and assign these temporary negative ion states. unl.eduresearchgate.net The energies of these states are directly related to the vertical electron affinities of the molecule. For halogenated camphors, the low-lying temporary anion states are typically associated with the antibonding σ* orbitals of the carbon-halogen bonds and the π* orbital of the carbonyl group. rsc.org The energies of these σ* resonances are crucial for understanding the initial step in processes like dissociative electron attachment (DEA), where the temporary anion rapidly dissociates to form a halide ion and a neutral radical. rsc.org

Electron Circular Dichroism (ECD) Investigations and Electron Helicity Density Analysis

Electron Circular Dichroism (ECD) is a chiroptical technique that measures the differential scattering of spin-polarized (chiral) electrons by chiral molecules. researchgate.netresearchgate.net The cross-section for the scattering of longitudinally polarized electrons depends on the handedness of both the electron spin (the projectile) and the chiral molecule (the target). researchgate.net This phenomenon provides a unique probe of molecular chirality.

Investigations into bromocamphor and dibromocamphor have been central to understanding the origins of the ECD effect. unl.eduresearchgate.net One proposed mechanism for ECD is linked to the "electron helicity density" of the target molecule. unl.eduresearchgate.net Electron helicity density refers to the net spin polarization of the electrons within the chiral molecule itself, which arises from spin-orbit interactions, particularly involving heavy atoms like bromine. researchgate.net

Researchers have combined ETS data with quantum chemical calculations to compute the helicity densities for the temporary negative ion states of bromocamphor and dibromocamphor. unl.edu These studies found significant helicity densities in the regions of the molecule where the wave function amplitudes of the unoccupied molecular orbitals (responsible for the ETS resonances) are large. unl.edu This correlation provides strong support for the idea that electron helicity density is a significant contributor to the chiral asymmetry observed in ECD experiments at specific resonance energies. unl.edu The magnitude of the ECD asymmetry has been observed to scale with the atomic number (Z) of the heavy atom, highlighting the role of the spin-orbit interaction. researchgate.net

Computational Chemistry and Theoretical Modeling of + 3,9 Dibromocamphor Reactivity and Structure

Density Functional Theory (DFT) Studies on Reaction Pathways

Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the mechanisms of complex organic reactions. For a molecule like (+)-3,9-dibromocamphor, DFT calculations can map out the potential energy surfaces of its various transformations, offering a detailed understanding of reaction feasibility and selectivity.

Energy Profiling of Rearrangements and Transformations

Computational studies on related camphor (B46023) derivatives have demonstrated the utility of DFT in modeling reaction pathways, such as rearrangements and nucleophilic substitutions. While specific energy profiles for this compound are not extensively reported in publicly accessible literature, a theoretical investigation would typically involve locating the transition state structures and calculating the activation energies for plausible reaction coordinates.

For instance, in a hypothetical rearrangement reaction, DFT calculations could provide the relative energies of the reactant, transition state, and product, as illustrated in the hypothetical energy profile below. Such a profile is crucial for understanding the kinetics and thermodynamics of the transformation.

Hypothetical Energy Profile for a Rearrangement of this compound

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactant (this compound) | 0.0 |

| Transition State | +25.4 |

| Intermediate | +5.2 |

| Second Transition State | +18.9 |

This table is illustrative and does not represent published experimental or computational data.

Prediction of Regioselectivity and Stereoselectivity

The presence of two bromine atoms at the C3 and C9 positions, along with a carbonyl group, presents multiple sites for potential reactions. DFT can be employed to predict the regioselectivity and stereoselectivity of reactions such as reductions, eliminations, or nucleophilic attacks. By calculating the energies of the different possible transition states leading to various products, the most likely outcome can be determined.

For example, in a nucleophilic substitution reaction, a nucleophile could potentially attack at either the C3 or C9 position. DFT calculations would model the transition states for both pathways, and the pathway with the lower activation energy would be predicted as the major one. Factors such as steric hindrance and the stability of intermediates are implicitly accounted for in these calculations. DFT has been successfully used to rationalize the diastereoselectivity in reactions of other camphor-based compounds.

Molecular Mechanics and Quantum Chemical Calculations for Conformational Analysis

The bicyclic structure of camphor is rigid, but the substituents can introduce conformational flexibility. While molecular mechanics can offer a rapid screening of possible conformers, more accurate quantum chemical methods like DFT are necessary for reliable energetic ordering. For this compound, the orientation of the bromomethyl group at the C9 position would be a key conformational variable.

A comprehensive conformational analysis would involve a systematic search of the potential energy surface to identify all low-energy conformers. The relative populations of these conformers at a given temperature can then be estimated using the Boltzmann distribution, which is crucial for interpreting experimental data, such as NMR spectra.

Computational Spectroscopic Prediction (e.g., GAUSSIAN-based GIAO NMR Prediction)

Computational methods are invaluable for predicting spectroscopic properties, which can then be compared with experimental data to confirm structures. The Gauge-Independent Atomic Orbital (GIAO) method, often implemented in software packages like Gaussian, is a widely used and reliable approach for calculating NMR chemical shifts.

Hypothetical GIAO-Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C1 | 58.2 |

| C2 (C=O) | 210.5 |

| C3 (CH-Br) | 65.1 |

| C4 | 45.8 |

| C5 | 28.3 |

| C6 | 30.1 |

| C7 | 48.9 |

| C8 (CH₃) | 19.5 |

| C9 (CH₂-Br) | 35.7 |

This table is illustrative and based on general principles of NMR spectroscopy and GIAO calculations. It does not represent published data.

Investigation of Electron Helicity Density as a Source of Electron Circular Dichroism

A significant area of theoretical research involving dibromocamphor has been in the field of chiroptical spectroscopy, specifically electron circular dichroism (ECD). ECD is the differential scattering of longitudinally polarized (chiral) electrons from chiral molecules.

A study by A. M. Scheer, Gordon A. Gallup, and T. J. Gay investigated the causes of ECD in bromocamphor and dibromocamphor, with a particular focus on the electron helicity density of the molecule. nih.gov Their work combined electron transmission spectroscopy with quantum chemical calculations to observe and assign temporary negative ion states of these molecules. nih.gov

The research found that large electron helicity densities are located in regions where the wave function amplitude of the normally unoccupied molecular orbitals, responsible for resonances in the scattering cross-sections, is large. nih.gov The results of their ETS assignments and helicity density calculations were related to experimental chiral asymmetry data. nih.gov This study provides support for the theory that electron helicity density is a potential source of the observed chiral asymmetry at specific resonance positions in bromocamphor and dibromocamphor. nih.gov

Emerging Research Frontiers and Potential Academic Avenues for + 3,9 Dibromocamphor

Integration with Modern C-H Functionalization Strategies

The selective functionalization of carbon-hydrogen (C-H) bonds is a transformative field in organic synthesis, aiming to modify molecular skeletons with high precision and efficiency. The presence of bromine atoms in (+)-3,9-dibromocamphor offers a handle for initiating radical-based C-H functionalization reactions, opening pathways for derivatization that are otherwise difficult to achieve.

Visible-light photoredox catalysis has emerged as a powerful tool for generating radical intermediates under mild conditions. Alkyl halides, including bromides, are excellent precursors for generating carbon-centered radicals through single-electron transfer (SET) processes. nih.govacs.org In a typical reductive quenching cycle, a photoexcited catalyst reduces the alkyl bromide, leading to the cleavage of the C-Br bond and formation of an alkyl radical. nih.govacs.org This radical can then engage in various transformations, including C-H functionalization.

For this compound, this presents a compelling avenue for research. The selective cleavage of either the C3-Br or the C9-Br bond could potentially be achieved by tuning the photocatalyst and reaction conditions, leading to the regioselective formation of camphor-based radicals. These radicals could then be trapped in Minisci-type reactions to functionalize electron-deficient heteroarenes or participate in hydrogen atom transfer (HAT) cascades. nih.govnih.gov A bromine radical, generated from a bromide source, can act as a potent HAT agent, abstracting a hydrogen atom from a substrate to initiate a reaction cascade. Investigating the potential of this compound to serve as a precursor for either carbon-centered radicals or as a source for bromine radicals in HAT processes could unlock new synthetic methodologies.

Table 1: Potential Photoredox-Mediated Reactions for this compound

| Reaction Type | Potential Role of this compound | Expected Outcome |

|---|---|---|

| Minisci-type Alkylation | Precursor to a camphor-centered radical | Functionalization of heteroarenes with a chiral camphor (B46023) scaffold. |

| Intramolecular Cyclization | Radical precursor for cyclization onto an appended group | Synthesis of complex, fused chiral polycyclic systems. |

Transition metal catalysis offers a complementary approach to C-H functionalization, often proceeding through different mechanisms than photoredox catalysis. acs.org While directing groups are commonly employed to achieve regioselectivity, the use of unactivated alkyl halides as coupling partners in C-H alkylation is a growing area of interest. researchgate.netncl.res.in Palladium, nickel, and ruthenium catalysts have been shown to mediate the coupling of alkyl halides with C-H bonds in arenes and heteroarenes.

The chiral nature of this compound makes it an intriguing substrate for enantioselective C-H functionalization reactions. nih.gov Future research could explore the use of this compound in transition metal-catalyzed cross-coupling reactions where the camphor scaffold is transferred to another molecule, potentially influencing the stereochemical outcome of subsequent transformations. The development of methods for the selective activation of the C3-Br versus the C9-Br bond by different transition metal catalysts would be a significant advancement, allowing for programmed, stepwise functionalization of the camphor core.

Exploration in the Development of Novel Functional Materials

This compound, with its rigid bicyclic structure and defined stereochemistry, is a prime candidate for incorporation into functional materials. The bromine atoms can serve as synthetic handles for polymerization or for grafting onto surfaces and nanoparticles. Potential research directions include:

Chiral Polymers: Using this compound as a monomer or a chiral additive in polymerization could lead to polymers with helical structures and unique chiroptical properties, such as circularly polarized luminescence.

Liquid Crystals: The rigid, anisotropic shape of the camphor skeleton is conducive to the formation of liquid crystalline phases. Derivatization of this compound could lead to new chiral dopants for liquid crystal displays.

Chiral Sensors: Immobilizing this compound or its derivatives on a sensor surface could create a chiral environment for the enantioselective recognition of other molecules.

Chemoenzymatic Approaches for Derivatization

Chemoenzymatic synthesis, which combines the selectivity of enzymes with the versatility of chemical reactions, is a powerful strategy for the sustainable production of complex molecules. mdpi.com Halogenase and dehalogenase enzymes offer a green alternative to traditional halogenation and dehalogenation methods, often operating under mild conditions with high regioselectivity and stereoselectivity. acs.org

While the enzymatic halogenation of terpenes is known, the application of this to camphor derivatives is less explored. rsc.org Research into the enzymatic modification of this compound could focus on two main areas:

Selective Dehalogenation: Screening for dehalogenase enzymes that can selectively remove one of the two bromine atoms would provide a green route to mono-brominated camphor derivatives, which are valuable chiral building blocks.

Further Halogenation/Oxidation: Employing haloperoxidases could lead to further halogenation or oxidation at other positions on the camphor ring, creating novel polyhalogenated or oxygenated derivatives with potentially interesting biological activities. researchgate.netnih.gov The vanadium-dependent chloroperoxidase from Curvularia inaequalis, for instance, is known for its robustness and ability to brominate phenols. researchgate.net Exploring its activity on a saturated scaffold like camphor could be a fruitful area of investigation.

Sustainable and Green Chemistry Aspects in this compound Synthesis

The principles of green chemistry are increasingly important in chemical synthesis, aiming to reduce waste, minimize energy consumption, and use renewable resources. mdpi.comhilarispublisher.com The synthesis of halogenated compounds, which often relies on hazardous reagents like elemental bromine, is a key area for the application of these principles. cambridgescholars.com

Future research on this compound should prioritize the development of more sustainable synthetic routes. This could involve:

Eco-friendly Brominating Reagents: Replacing liquid bromine with greener alternatives, such as in situ generated hypobromite from bromide salts and an oxidant, or using solid brominating agents that are safer to handle. researchgate.net

Catalytic Methods: Developing catalytic bromination methods that reduce the amount of reagents needed and minimize waste.

Solvent Selection: Utilizing greener solvents or solvent-free reaction conditions to reduce the environmental impact of the synthesis. mdpi.com

Photochemical Methods: Photoinduced halogenation reactions can offer a sustainable alternative to traditional methods, often proceeding under mild conditions with high atom economy.

By focusing on these emerging research frontiers, the scientific community can unlock the latent potential of this compound, transforming it from a simple chiral building block into a versatile platform for innovation in synthesis, materials science, and green chemistry.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

Q & A

Q. What are the key synthetic routes for producing (+)-3,9-Dibromocamphor, and how are intermediates characterized?

this compound is synthesized via bromination of (+)-camphor. A validated route involves sequential bromination at the 3- and 9-positions, followed by reduction and oxidation steps. Intermediates (e.g., 3-bromocamphor) are characterized using 1H NMR, IR spectroscopy, and GC-MS to confirm structural integrity. Absolute configuration is confirmed via single-crystal X-ray diffraction . For bromination optimization, stoichiometric control and temperature modulation are critical to avoid over-bromination byproducts like 3,3,8-tribromocamphor .

Q. What spectroscopic techniques are essential for characterizing this compound?

- 1H/13C NMR : Assigns proton and carbon environments, distinguishing brominated positions.

- IR Spectroscopy : Identifies carbonyl (C=O) stretching (~1740 cm⁻¹) and C-Br vibrations (~550–650 cm⁻¹).

- GC-MS : Confirms molecular weight (310.03 g/mol) and purity (>97% by GC) .

- X-ray Diffraction : Resolves stereochemical ambiguity, particularly for bromine substituents .

Q. How do reaction conditions influence the selectivity of bromination in camphor derivatives?

Bromination selectivity at the 3- and 9-positions depends on:

- Solvent polarity : Polar solvents stabilize carbocation intermediates, favoring 3-bromination.

- Temperature : Lower temperatures reduce side reactions (e.g., tribromination).

- Catalysts : Acid catalysts may promote isomerization (e.g., 3,9- to 6,9-dibromocamphor) .

Advanced Research Questions

Q. How can electron circular dichroism (ECD) studies resolve electronic structure discrepancies in this compound?

Electron Energy Loss Spectroscopy (EELS) reveals electronic transitions in brominated camphor derivatives. For this compound, ELDOS data shows peaks at 1.5 eV, 2.5 eV, and 4.5 eV , corresponding to valence-to-conduction band transitions. Comparative analysis with 3-bromocamphor (peaks at 1.5 eV and 4.5 eV) highlights bromine-induced electronic perturbations. ECD simulations should align with experimental ELDOS to validate theoretical models .

Q. What mechanistic pathways explain the formation of racemic byproducts during this compound synthesis?

Racemization occurs via acid-catalyzed enolization of the camphor ketone group, leading to epimerization at the chiral centers. Tribrominated byproducts (e.g., 3,3,8-tribromocamphor) arise from radical recombination or electrophilic aromatic substitution at sterically hindered positions. Mechanistic studies using deuterated solvents or isotopic labeling can track proton transfer pathways .

Q. How do steric and electronic effects of bromine substituents influence the reactivity of this compound in Diels-Alder reactions?

Bromine atoms at the 3- and 9-positions create steric hindrance, reducing dienophile reactivity. However, the electron-withdrawing effect of bromine enhances electrophilicity of the carbonyl group. Computational studies (e.g., DFT calculations ) quantify these opposing effects by analyzing frontier molecular orbitals (HOMO-LUMO gaps) and transition-state geometries .

Q. What strategies mitigate data contradictions in thermal stability studies of this compound?

Discrepancies in decomposition temperatures (Td) may arise from:

- Sample purity : GC-MS or HPLC validates purity (>97% GC).

- Heating rate variability : Standardize DSC protocols (e.g., 10°C/min under N2).

- Crystallinity : Amorphous vs. crystalline phases exhibit different thermal profiles. Pair DSC with powder XRD to correlate phase transitions with stability .

Methodological Guidance

Q. Designing a study to analyze this compound’s metabolic pathways: What controls are critical?

- In vitro assays : Use liver microsomes with NADPH cofactors to simulate Phase I metabolism.

- Isotopic labeling : Track bromine displacement using ²H/¹³C-labeled analogs.

- Control groups : Include (+)-camphor and 3-bromocamphor to differentiate metabolic steps .

Q. How to validate computational models predicting the vibrational spectra of this compound?

Addressing reproducibility issues in catalytic applications of this compound: A case study approach.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.